molecular formula C17H17NO3 B5733809 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide

Numéro de catalogue B5733809
Poids moléculaire: 283.32 g/mol
Clé InChI: JGYXOSOHSYQNKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide, also known as EMD-386088, is a novel selective dopamine D1 receptor agonist. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.

Mécanisme D'action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The net effect of D1 receptor activation is to enhance neuronal excitability and synaptic plasticity, which underlies the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. These include increased dopamine release in the striatum, enhanced synaptic plasticity in the prefrontal cortex, and improved motor function in Parkinson's disease models. This compound has also been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide is its high selectivity for dopamine D1 receptors, which reduces the risk of off-target effects. This compound also has good oral bioavailability and a relatively long half-life, which makes it suitable for chronic dosing in animal models. However, one of the limitations of this compound is its relatively low potency compared to other dopamine agonists, which may limit its effectiveness in some applications.

Orientations Futures

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide. One area of interest is the potential use of this compound in the treatment of cognitive deficits associated with aging and neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective dopamine D1 receptor agonists based on the structure of this compound. Finally, further studies are needed to elucidate the long-term effects of this compound on dopamine signaling and synaptic plasticity in the brain.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide involves a multi-step process starting from commercially available 2,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base to give the desired amide product. The final compound is obtained by purification through column chromatography.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Parkinson's disease, this compound has been shown to improve motor function in animal models by selectively activating dopamine D1 receptors in the striatum. In schizophrenia, this compound has been shown to improve cognitive function and reduce the negative symptoms of the disease by modulating dopamine signaling in the prefrontal cortex. In drug addiction, this compound has been shown to reduce drug-seeking behavior and relapse by modulating the mesolimbic dopamine system.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(9-11)17(19)18-13-5-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYXOSOHSYQNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.